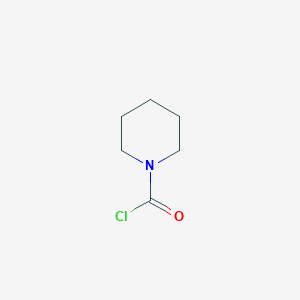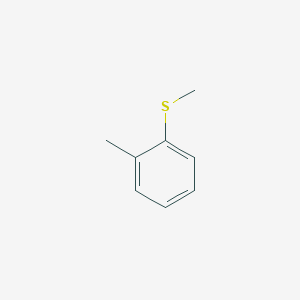
Potassium dimethyl 5-sulphonatoisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dimethyl 5-sulphonatoisophthalate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a sulfonated derivative of isophthalic acid and is commonly used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of potassium dimethyl 5-sulphonatoisophthalate is not well understood. However, it is believed that the sulfonate group in the compound plays a crucial role in its biological activity. The sulfonate group can act as a negatively charged ligand, which can interact with positively charged metal ions and proteins.
Biochemische Und Physiologische Effekte
Potassium dimethyl 5-sulphonatoisophthalate has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium dimethyl 5-sulphonatoisophthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is soluble in water and polar solvents. It is also stable under a wide range of conditions, which makes it useful for various applications. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on potassium dimethyl 5-sulphonatoisophthalate. One area of research is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of research is the investigation of its mechanism of action, which may help to identify new applications for the compound. Additionally, further research is needed to fully understand its potential toxicity and to develop methods for its safe handling and disposal.
Conclusion:
Potassium dimethyl 5-sulphonatoisophthalate is a unique compound with several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds and has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, potassium dimethyl 5-sulphonatoisophthalate is a promising compound that may have significant implications for various fields of science.
Synthesemethoden
Potassium dimethyl 5-sulphonatoisophthalate can be synthesized through the sulfonation of isophthalic acid with sulfuric acid, followed by the reaction with potassium hydroxide and dimethyl sulfate. The reaction produces a white crystalline solid that is soluble in water and polar solvents. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Potassium dimethyl 5-sulphonatoisophthalate has several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
10433-41-7 |
|---|---|
Produktname |
Potassium dimethyl 5-sulphonatoisophthalate |
Molekularformel |
C10H9KO7S |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
potassium;3,5-bis(methoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
FJIZBDJKYXYPAE-UHFFFAOYSA-M |
Isomerische SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
Andere CAS-Nummern |
10433-41-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



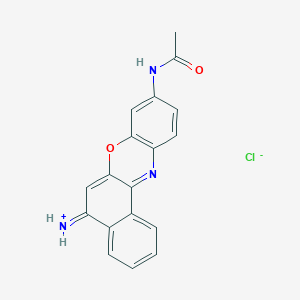
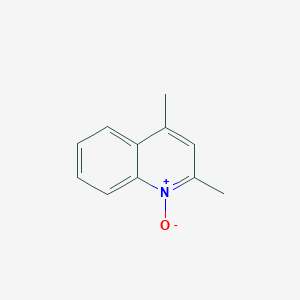
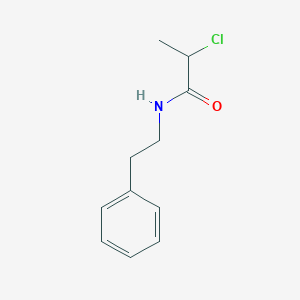
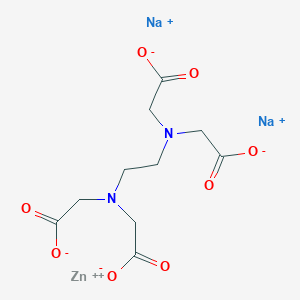
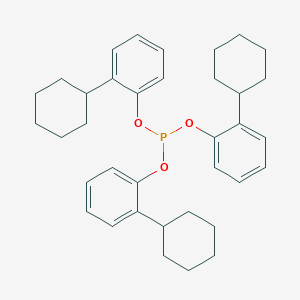
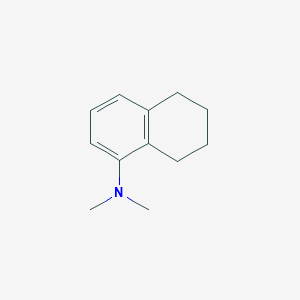

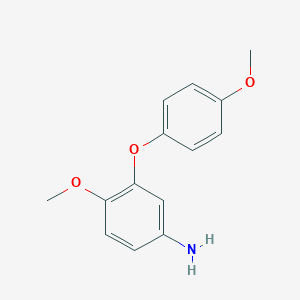
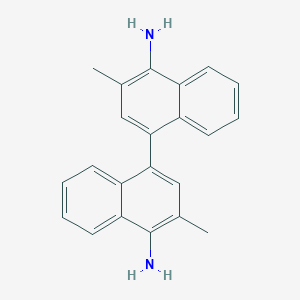
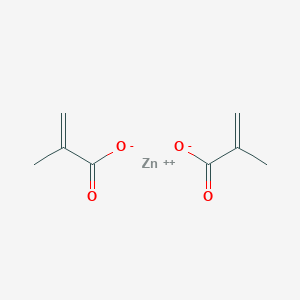
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
